2-(Benzyloxy)-4-bromo-6-fluoroaniline
Overview
Description
2-(Benzyloxy)-4-bromo-6-fluoroaniline is an organic compound that belongs to the class of substituted anilines. This compound features a benzyl ether group, a bromine atom, and a fluorine atom attached to the aromatic ring. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-6-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The aromatic ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Bromination: The aromatic ring is brominated to introduce a bromine atom.
Fluorination: The aromatic ring is fluorinated to introduce a fluorine atom.
Benzylation: The hydroxyl group is protected by converting it to a benzyl ether.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-bromo-6-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic aromatic substitution include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
2-(Benzyloxy)-4-bromo-6-fluoroaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-bromo-6-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-4-bromoaniline
- 2-(Benzyloxy)-6-fluoroaniline
- 4-Bromo-6-fluoroaniline
Uniqueness
2-(Benzyloxy)-4-bromo-6-fluoroaniline is unique due to the combination of its substituents, which impart distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the benzyl ether group, makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-bromo-2-fluoro-6-phenylmethoxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO/c14-10-6-11(15)13(16)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHBVNJJIGFVBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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